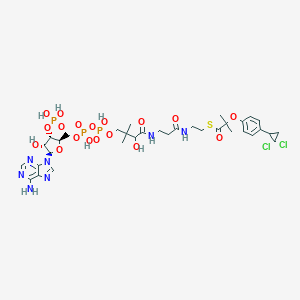
Methyltripropylammonium hydroxide
Descripción general
Descripción
Methyltripropylammonium hydroxide is a chemical compound with the molecular formula C10H25N1O1 and a molecular weight of 175.31 . It is typically used in a solution form .
Molecular Structure Analysis
The molecular structure of Methyltripropylammonium hydroxide consists of a central nitrogen atom surrounded by three propyl groups and one methyl group . The hydroxide ion is associated with the nitrogen atom .Aplicaciones Científicas De Investigación
Organocation-Silica Interactions
Methyltripropylammonium, among other alkyltripropylammonium cations, has been studied using pulsed field gradient nuclear magnetic resonance spectroscopy to understand their interactions with silica. These interactions influence the mobility and diffusion coefficients of the organocations, which is crucial in fields like materials science and chemistry (Rivas-Cardona & Shantz, 2010).
Analytical Chemistry
The compound has been discussed in the context of gas chromatographic analysis of milk fat, where related compounds like tetramethylammonium hydroxide are used as catalysts for preparing methyl esters of fatty acids and glycerides (Martínez-Castro, Alonso, & Juárez, 1986).
Chemical Modification of Polymers
Research on xylan derivatives, where compounds like methyltripropylammonium are used, focuses on creating biopolymer ethers and esters with specific properties. These derivatives have potential applications in drug delivery and as additives in various industries (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
CO2 Capture and Natural Gas Sweetening
Studies on ionic liquids like N-methyl-2-hydroxyethylammonium formate and acetate, which are structurally related to methyltripropylammonium hydroxide, show promise in CO2 capture and gas sweetening applications (Mattedi, Carvalho, Coutinho, Alvarez, & Iglesias, 2011).
Synthesis of Pure-Silica Zeolites
The use of similar cations like ethanoltripropylammonium in synthesizing pure-silica, MFI-type zeolites demonstrates the importance of such compounds in zeolite formation and the control of organic hydrophobicity/hydrophilicity (Goretsky, Beck, Zones, & Davis, 1999).
Analytical Pyrolysis
Quaternary ammonium hydroxides like tetramethylammonium hydroxide, closely related to methyltripropylammonium hydroxide, have been widely used in the thermally assisted hydrolysis and methylation (THM) technique for analytical pyrolysis, with a variety of applications across different fields (Challinor, 2001).
Safety and Hazards
Propiedades
IUPAC Name |
methyl(tripropyl)azanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N.H2O/c1-5-8-11(4,9-6-2)10-7-3;/h5-10H2,1-4H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDMLSMSWDJKGA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](C)(CCC)CCC.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584931 | |
| Record name | N-Methyl-N,N-dipropylpropan-1-aminium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltripropylammonium hydroxide | |
CAS RN |
116572-44-2 | |
| Record name | N-Methyl-N,N-dipropylpropan-1-aminium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyltripropylammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















